methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate
Description
Methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a benzimidazole derivative featuring a carbamate functional group. The core structure consists of a benzimidazole ring, a bicyclic aromatic system with two nitrogen atoms, substituted at the 2-position with an ethyl group bearing a methyl carbamate moiety. This compound belongs to a class of molecules known for their versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to the benzimidazole scaffold’s ability to mimic purine bases .
Properties
IUPAC Name |
methyl N-[1-(1H-benzimidazol-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7(12-11(15)16-2)10-13-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMERIHPCULCYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Chloroformate Condensation
Methodology :
Reacting (1-(1H-benzo[d]imidazol-2-yl)ethyl)amine with methyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate. This one-step protocol leverages the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate.
Typical Procedure :
- Dissolve (1-(1H-benzo[d]imidazol-2-yl)ethyl)amine (1.0 equiv) in dichloromethane (DCM) at 0–5°C.
- Add methyl chloroformate (1.2 equiv) dropwise, followed by triethylamine (1.5 equiv).
- Stir at room temperature for 6–12 hours.
- Quench with water, extract with DCM, and purify via recrystallization (ethanol/ethyl acetate).
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–75% | |
| Purity (HPLC) | 92–95% | |
| Solvent System | DCM/Water |
Advantages :
- Short reaction time.
- Commercially available reagents.
Limitations :
Carbonyldiimidazole (CDI)-Mediated Activation
Methodology :
Using 1,1'-carbonyldiimidazole (CDI) to activate methanol, forming a reactive imidazolide intermediate that couples with (1-(1H-benzo[d]imidazol-2-yl)ethyl)amine.
Typical Procedure :
- Mix CDI (1.5 equiv) with methanol in tetrahydrofuran (THF) at 0°C.
- Add (1-(1H-benzo[d]imidazol-2-yl)ethyl)amine (1.0 equiv) and stir at 25°C for 24 hours.
- Concentrate under reduced pressure and purify via column chromatography (2–5% methanol in DCM).
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 80–85% | |
| Purity (HPLC) | 97–98% | |
| Solvent System | THF/DCM |
Advantages :
- Mild conditions suitable for acid-sensitive substrates.
- High purity without recrystallization.
Limitations :
Deprotection of Boc-Protected Intermediates
Methodology :
Synthesizing a tert-butoxycarbonyl (Boc)-protected amine intermediate, followed by deprotection under acidic conditions to yield the free amine, which is subsequently carbamated.
Typical Procedure :
- Prepare Boc-protected (1-(1H-benzo[d]imidazol-2-yl)ethyl)amine via alkylation of 2-aminobenzimidazole.
- Deprotect using 4 M HCl in dioxane at 0°C for 1 hour.
- Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
- React the free amine with methyl chloroformate as in Section 2.1.
Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 60–65% | |
| Purity (HPLC) | 90–93% | |
| Solvent System | Dioxane/Ethyl Acetate |
Advantages :
- Protects sensitive amines during functionalization.
- Compatible with multi-step syntheses.
Limitations :
Comparative Analysis of Synthetic Methods
Table 1. Efficiency Metrics Across Methodologies
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Chloroformate | 70–75 | 92–95 | Low | High |
| CDI Activation | 80–85 | 97–98 | High | Moderate |
| Boc Deprotection | 60–65 | 90–93 | Moderate | Low |
Key Observations :
- The CDI method offers superior purity but is less economical for large-scale production.
- Chloroformate condensation balances cost and yield, making it ideal for industrial applications.
- Boc protection is reserved for substrates prone to side reactions.
Solvent and Catalyst Optimization
Solvent Systems
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Methanol, KOH, 20°C, 0.5h | 1-(1H-Benzo[d]imidazol-2-yl)ethylamine | 72% | |
| TFA/DCM, 20°C, 2h | Deprotected amine (quantitative) | ~100% |
Mechanism :
-
Basic Hydrolysis : In methanol with KOH, the carbamate cleaves to release methanol and CO₂, forming a free amine .
-
Acidic Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the carbamate group efficiently .
Alkylation/Acylation of the Benzimidazole Nitrogen
The NH group in the benzimidazole ring reacts with alkylating or acylating agents.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| 1,3-Dibromopropane, NaH, DMF | N-Alkylated benzimidazole | 50% | |
| Acetyl chloride, DIPEA | N-Acetylated derivative | 65% |
Example :
-
Reaction with 1,3-dibromopropane in DMF generates an alkylated intermediate, which is further functionalized .
Salt Formation
The amine product from hydrolysis forms stable salts with acids.
| Acid | Salt Formed | Application | Source |
|---|---|---|---|
| HBr | Hydrobromide salt | Crystallization | |
| HCl (gas) | Hydrochloride salt | Purification |
Procedure :
Coupling Reactions
The ethylamine sidechain participates in amide bond formation.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| HBTU/DIPEA, DMF | Peptide-coupled derivatives | 17–60% | |
| CDI (Carbonyldiimidazole), THF | Urea-linked analogs | 60% |
Case Study :
-
Coupling with 3-(4-carbamimidoylphenyl)pyrimidin-2-ylamino benzoic acid using HBTU yields a bioactive amide (17% yield) .
Cyclization and Heterocycle Formation
The benzimidazole core enables participation in cyclocondensation reactions.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| DMF/Sulfur, 80°C | Quinoxaline derivatives | 50–60% | |
| o-Phenylenediamine, 1,4-dioxane | Fused benzimidazole-quinoxaline hybrids | 60% |
Reaction Pathway :
Metal Complexation
The benzimidazole nitrogen can coordinate to transition metals.
| Metal Salt | Complex Formed | Application | Source |
|---|---|---|---|
| Cu(II) acetate | Cu(II)-benzimidazole complex | Catalysis | |
| ZnCl₂ | Zn(II) coordination polymer | Material science |
Evidence :
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzimidazole structure exhibit significant anticancer properties. Methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzimidazole have shown promising results in inhibiting tumor growth in vivo and inducing apoptosis in cancer cells.
A study reported that derivatives of benzimidazole exhibited IC50 values ranging from 4.12 µM to 45.2 µM against different cancer cell lines, indicating their potential as effective chemotherapeutic agents . Specifically, the compound's ability to inhibit key signaling pathways involved in cancer proliferation and survival has been a focal point of research.
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored. Research indicates that derivatives of benzimidazole possess potent activity against a range of pathogens, including bacteria and fungi. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.01 mM against resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus .
These findings suggest that this compound could be a valuable candidate for the development of new antimicrobial therapies, particularly in the face of rising antibiotic resistance.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated through its effect on various inflammatory pathways. Research has indicated that benzimidazole derivatives can modulate the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses . In vitro studies have shown that certain derivatives can significantly reduce the release of pro-inflammatory cytokines like IL-1β, thereby suggesting their potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound and its derivatives. Studies have highlighted that modifications to the benzimidazole core can enhance biological activity while reducing toxicity .
Table: Summary of Biological Activities
Case Studies
Several case studies have documented the synthesis and evaluation of this compound derivatives:
- Anticancer Study : A series of benzimidazole derivatives were synthesized and evaluated for their anticancer activities against various cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
- Antimicrobial Evaluation : Derivatives were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth and suggesting potential applications in treating infections caused by resistant strains.
Mechanism of Action
The mechanism of action of methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division. This inhibition can lead to the disruption of cell division and ultimately cell death, making these compounds effective as anticancer agents . Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural and functional differences between methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate and related compounds:
Key Comparative Insights
Carbamate vs. Ester Functionality :
Methyl carbamate derivatives (e.g., target compound, RDS 60) exhibit greater hydrolytic stability compared to ester analogues (e.g., methyl benzoate derivatives in ). This stability is critical for oral bioavailability and prolonged activity in vivo .
Substituent Effects on Bioactivity: The introduction of a pyrrole-methyl group (RDS 60) enhances lipophilicity, which may improve membrane permeability but could reduce solubility . Bulky groups like isoindoline-1,3-dione () or benzhydryl () confer steric hindrance, which can either block enzymatic binding pockets or reduce off-target interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to (Na₂S₂O₅-mediated condensation) or (Pd-catalyzed coupling). However, carbamate installation typically requires phosgene derivatives or chloroformates, posing safety challenges .
- Carboxamide derivatives (e.g., compound 27 in ) are synthesized via coupling reactions, offering higher yields (86%) compared to carbamates, which often require stringent conditions .
Pharmacological Profiles: Carbamate derivatives are less explored for direct enzyme inhibition compared to carboxamides or hydrazides. For instance, compound 27 () showed potent IDO1 inhibition, whereas carbamates like RDS 60 () are noted for anti-tumoral effects . The isoindoline-1,3-dione derivatives in demonstrated selective α-glycosidase inhibition, highlighting the importance of heterocyclic appendages for target specificity .
Biological Activity
Methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article reviews current research findings, mechanisms of action, and biological evaluations associated with this compound.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzimidazole ring can inhibit enzymes involved in nucleic acid synthesis in microorganisms, leading to their death.
- Receptor Modulation : The compound has shown potential as a ligand for cannabinoid receptors, influencing neuroprotective pathways .
Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : this compound demonstrated cytotoxic effects against various cancer cell lines. Table 1 summarizes the IC50 values observed in different studies.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| K562 | 12.5 | Significant growth inhibition |
| U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxicity observed |
These results suggest that the compound may interfere with cell cycle progression, particularly affecting the G2/M phase transition .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been evaluated for its neuroprotective effects:
- Microglia Activation : Studies have shown that this compound can modulate microglial activation, reducing the production of pro-inflammatory cytokines such as IL-1β and TNF-α .
Study 1: In Vivo Evaluation
A recent study evaluated the in vivo effects of this compound on a mouse model of Alzheimer’s disease. The findings indicated:
- Learning Impairments : The compound was effective in preventing Aβ25–35-induced learning impairments, suggesting potential for cognitive enhancement .
Study 2: Cytotoxicity Assessment
Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated:
Q & A
Advanced Research Question
- Molecular Docking : Studies with EGFR or other receptors assess binding affinities (e.g., docking scores in kcal/mol) .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetics (e.g., logP, bioavailability) .
- AI-Driven Simulations : COMSOL Multiphysics models reaction kinetics or diffusion properties .
How do structural modifications influence the compound’s pharmacological properties?
Advanced Research Question
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzimidazole ring enhance receptor binding .
- Carbamate Linker : Methyl groups improve metabolic stability compared to bulkier substituents .
- SAR Studies : Derivatives with triazole-thiazole hybrids show improved cytotoxicity (e.g., IC₅₀ values in µM ranges) .
What are the common challenges in resolving spectral data discrepancies for this compound?
Advanced Research Question
- Dynamic Proton Exchange : N-H protons in benzimidazole may broaden NMR signals; use DMSO-d₆ to stabilize exchange .
- Impurity Peaks : Trace solvents (e.g., methanol) or unreacted intermediates require careful baseline subtraction in IR/MS .
- Crystallinity Issues : Poorly crystalline samples may require alternative techniques like X-ray diffraction (e.g., single-crystal studies) .
How is factorial design applied in optimizing synthetic protocols for derivatives?
Advanced Research Question
- Variables Tested : Solvent polarity, temperature, catalyst loading .
- Response Surface Methodology (RSM) : Models interactions between variables to maximize yield .
- Case Study : A 2³ factorial design (solvent, time, molar ratio) identified ethanol, 12 hours, and 1:1.2 substrate ratio as optimal .
What strategies mitigate toxicity concerns during in vitro assays?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
